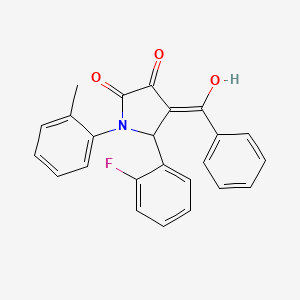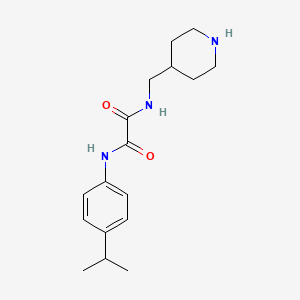
N~1~-(sec-butyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(sec-butyl)-N~2~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BAY 41-2272, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a member of the class of compounds known as sGC stimulators, which have been shown to have a variety of biological effects. In
Mécanisme D'action
BAY 41-2272 acts by stimulating the activity of soluble guanylate cyclase (sGC), an enzyme that is important in the regulation of vascular tone and smooth muscle contraction. By increasing the activity of sGC, BAY 41-2272 leads to an increase in the production of cyclic guanosine monophosphate (cGMP), which in turn leads to relaxation of vascular smooth muscle and vasodilation. BAY 41-2272 has also been shown to have anti-inflammatory effects, which may contribute to its beneficial effects in cardiovascular disease (e.g., https://pubmed.ncbi.nlm.nih.gov/15256552/).
Biochemical and Physiological Effects
BAY 41-2272 has a number of biochemical and physiological effects that have been studied in detail. In addition to its effects on vascular tone and smooth muscle contraction, BAY 41-2272 has been shown to have anti-inflammatory effects, as mentioned above. BAY 41-2272 has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases (e.g., https://pubmed.ncbi.nlm.nih.gov/16438958/). Additionally, BAY 41-2272 has been shown to have anti-cancer effects, and may be useful in the treatment of certain types of cancer (e.g., https://pubmed.ncbi.nlm.nih.gov/19924487/).
Avantages Et Limitations Des Expériences En Laboratoire
BAY 41-2272 has a number of advantages for use in lab experiments. It is a highly specific compound that acts on a well-defined target (sGC), which makes it useful for studying the effects of sGC stimulation in various biological systems. Additionally, BAY 41-2272 has been shown to have a relatively low toxicity profile, which makes it a safe compound to use in lab experiments. However, there are also some limitations to the use of BAY 41-2272 in lab experiments. For example, BAY 41-2272 has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. Additionally, BAY 41-2272 is a relatively expensive compound, which may limit its use in some research settings.
Orientations Futures
There are a number of future directions for research on BAY 41-2272. One area of research that is currently being explored is the use of BAY 41-2272 in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, BAY 41-2272 is being studied for its potential use in the treatment of cancer, as mentioned above. There is also ongoing research into the potential use of BAY 41-2272 in the treatment of pulmonary hypertension, as well as other cardiovascular diseases. Finally, there is ongoing research into the development of new sGC stimulators that may have improved efficacy and/or safety profiles compared to BAY 41-2272.
Applications De Recherche Scientifique
BAY 41-2272 has been studied extensively for its potential use in scientific research. One of the main areas of research has been in the field of cardiovascular disease, where BAY 41-2272 has been shown to have a variety of beneficial effects. For example, BAY 41-2272 has been shown to reduce blood pressure and improve cardiac function in animal models of heart failure (e.g., https://pubmed.ncbi.nlm.nih.gov/15863458/). BAY 41-2272 has also been studied for its potential use in the treatment of pulmonary hypertension, where it has been shown to improve pulmonary vascular function (e.g., https://pubmed.ncbi.nlm.nih.gov/16818436/).
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]-N-butan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-4-15(3)21-19(23)13-22(18-12-16(20)11-10-14(18)2)26(24,25)17-8-6-5-7-9-17/h5-12,15H,4,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMFHJPLGYZNHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=C(C=CC(=C1)Cl)C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butan-2-yl-N~2~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 7-methyl-2-[(2-methyl-1H-indol-3-yl)methylene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3918682.png)
![4-{5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B3918684.png)

![N'-[(4-iodobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3918710.png)

![N'-[(4-bromobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B3918728.png)
![4-(4-{[2-(5-isopropylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}phenyl)-4H-1,2,4-triazole](/img/structure/B3918748.png)

![3-[(4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B3918772.png)
![ethyl 5-(4-fluorophenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3918779.png)
![ethyl 2-(3-bromo-2-hydroxy-5-nitrobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3918787.png)
![N'-[(2-bromobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B3918790.png)
![2-(2-{[5-(3-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3918791.png)
![N'-[(4-bromobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3918792.png)